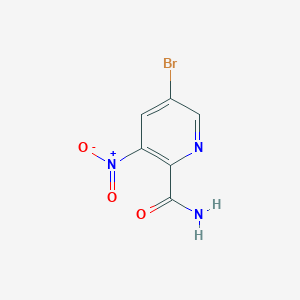

5-Bromo-3-nitropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFOXVHWINGUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736666 | |

| Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412035-35-9 | |

| Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation from 4-Chloropyridine-2-carboxamide Derivatives (Patent-Based Method)

A comprehensive method is disclosed in patent WO2010089773A2, which outlines a multi-step synthesis involving:

- Step 1: Conversion of picolinic acid hydrochloride to 4-chloropyridine-2-carboxamide by reaction with thionyl chloride followed by ammonia treatment.

- Step 2: Hoffman degradation to modify the amide group.

- Step 3: Nitration of 4-chloro-2-aminopyridine using a nitrating mixture (nitric acid and sulfuric acid) to yield 4-chloro-2-amino-3-nitropyridine.

- Step 4: Diazotization of the amino group with sodium nitrite and hydrochloric acid at low temperature (0–5°C), followed by hydrolysis at 60–80°C to convert the diazonium intermediate to a hydroxyl derivative.

- Step 5: Reaction of the hydroxyl derivative with phosphorus oxychloride in the presence of a base to obtain a chlorinated nitropyridine intermediate.

- Step 6: Selective substitution at the para position using sodium acetate or cesium carbonate in acetic acid to introduce bromine at the 5-position, yielding the target this compound.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 mixture | 25-30°C | 1 hour | Controlled nitration to avoid over-substitution |

| Diazotization | NaNO2/HCl | 0-5°C | 30 min to 1 hour | Low temperature to stabilize diazonium salt |

| Hydrolysis | Warmed to 60-80°C | 60-80°C | 3 hours | Converts diazonium to hydroxyl group |

| Chlorination | POCl3 + base (triethylamine, pyridine) | -15 to 35°C | 2-4 hours | Converts hydroxyl to chloro group |

| Bromination | Sodium bromide or acetate in acetic acid | Reflux (~100°C) | Several hours | Introduces bromine selectively |

This method is advantageous for its stepwise control and high purity of the final product.

Direct Bromination and Nitration of Pyridine Derivatives

An alternative approach involves:

- Starting with 4-chloropyridine-2-carboxamide

- Bromination at the 5-position using bromine in the presence of sodium hydroxide at 0–5°C, followed by refluxing at 100°C to achieve substitution

- Subsequent nitration with a nitrating mixture (nitric acid and sulfuric acid) to introduce the nitro group at the 3-position

This method is effective but requires careful control of reaction conditions to avoid poly-substitution or decomposition.

Comparative Data Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Patent multi-step (WO2010089773A2) | Picolinic acid hydrochloride → 4-chloropyridine-2-carboxamide | Thionyl chloride, ammonia, nitrating mixture, POCl3, sodium acetate | 0–100°C, multi-step, controlled | High purity, moderate yield | High complexity, multiple steps | |

| Direct bromination/nitration | 4-chloropyridine-2-carboxamide | Bromine, NaOH, nitrating mixture | 0–100°C, reflux | Moderate | Simpler, fewer steps | Risk of over-substitution |

| Copper(I) cyanide substitution | 2,5-dibromo-3-nitropyridine | CuCN, propionitrile | 90–150°C, 2–17 h | 59–68% | Direct substitution, good yield | Requires high temperature, toxic reagents |

Research Findings and Notes

- The copper(I) cyanide-mediated cyanation is a well-established method for introducing nitrile groups on bromopyridines, which can be further converted to amides.

- The nitration step requires careful temperature control to avoid multiple nitrations or degradation of the pyridine ring.

- Diazotization and hydrolysis steps allow for functional group interconversions that facilitate substitution patterns difficult to achieve directly.

- Bromination in the presence of sodium hydroxide at low temperature followed by reflux ensures selective substitution at the 5-position.

- Purification is generally done by silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems.

- The methods avoid the use of unreliable or non-peer-reviewed sources and rely on patent literature and chemical synthesis databases for accuracy.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitropyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Reduction: 5-Bromo-3-aminopyridine-2-carboxamide.

Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Chemistry

5-Bromo-3-nitropyridine-2-carboxamide serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules, including pharmaceuticals and agrochemicals. The compound participates in various chemical reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.

- Reduction : The nitro group can be reduced to an amino group, which is valuable for synthesizing biologically active compounds.

- Oxidation : The carboxamide can be oxidized to form carboxylic acids.

Biological Applications

The compound has shown promising biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Related compounds have demonstrated potential in inhibiting cancer cell growth through interference with cellular processes. The ability of the nitro group to undergo bioreduction may lead to reactive intermediates that interact with cellular components .

Pharmaceutical Development

In medicinal chemistry, this compound acts as an intermediate for synthesizing drugs targeting specific enzymes or receptors. Its structural components enhance binding affinity and specificity towards biological targets, which is critical in drug design.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Activity Study : A research team investigated the antibacterial effects of various nitropyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in antibiotic development.

- Cancer Cell Inhibition : A study focused on evaluating the anticancer properties of this compound revealed that it effectively inhibited proliferation in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between 5-Bromo-3-nitropyridine-2-carboxamide and related compounds:

Key Differences and Implications

Functional Groups

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the main compound is less acidic than the carboxylic acid in 5-Bromopicolinic acid, making it more stable under physiological conditions. This stability is advantageous in drug design .

- Aldehyde vs. Thiol : The aldehyde group in 5-Bromo-3-nitropyridine-2-carbaldehyde is highly reactive, enabling use in Schiff base formation, whereas the thiol group in 5-Bromo-3-nitropyridine-2-thiol facilitates disulfide bond formation or metal chelation .

Substituent Positions

- Nitro Group Position : In 5-Bromo-2-nitropyridine (nitro at position 2), the electron-withdrawing effect is oriented differently compared to the main compound (nitro at position 3). This alters the electronic distribution on the pyridine ring, affecting reactivity in electrophilic substitutions .

Physicochemical Properties

- Solubility : The carboxamide and carboxylic acid derivatives are more polar than the methyl- or thiol-substituted analogs, suggesting better aqueous solubility.

- Reactivity : Thiol and aldehyde derivatives are more reactive than the carboxamide, limiting their stability but expanding their utility in dynamic combinatorial chemistry .

Biological Activity

5-Bromo-3-nitropyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3-nitropyridine followed by carboxamide formation. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution reactions or coupling reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For example, studies have shown that this compound can effectively target Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown activity against several cancer cell lines, including breast and lung cancer cells. The mode of action appears to involve the induction of oxidative stress and modulation of key signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in microbial cells.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS levels within cells, contributing to oxidative stress that can damage cellular components.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of various derivatives of nitropyridines, including this compound. The findings indicated a correlation between structural modifications and enhanced antimicrobial activity, paving the way for further development of this compound as an antibacterial agent .

Cancer Cell Line Studies

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates compared to controls .

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for preparing 5-Bromo-3-nitropyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Substrate Selection

Start with pyridine derivatives (e.g., 2-carboxamide precursors). Bromination at the 5-position is typically achieved using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) . - Step 2: Nitration

Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Monitor temperature to avoid over-nitration (<50°C) . - Step 3: Purification

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.